
N-(1-Pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide, also known as PP3, is a small molecule inhibitor that has been widely used in scientific research. PP3 is a potent inhibitor of Src family kinases, which are involved in cell signaling and play a critical role in the regulation of various cellular processes.
Mécanisme D'action
N-(1-Pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide is a competitive inhibitor of Src family kinases. This compound binds to the ATP-binding site of Src family kinases and prevents the binding of ATP, which is required for kinase activation. This compound inhibits the autophosphorylation of Src family kinases and their downstream signaling pathways, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects
This compound has been shown to inhibit the proliferation, migration, and survival of cancer cells in vitro and in vivo. This compound has also been shown to inhibit the production of inflammatory cytokines and chemokines in immune cells. This compound has been used to study the role of Src family kinases in cardiovascular diseases, such as atherosclerosis and hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-Pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide has several advantages for lab experiments. This compound is a potent and specific inhibitor of Src family kinases, which allows for the selective inhibition of these kinases in cellular and animal models. This compound has also been shown to have low toxicity and good bioavailability in animal models. However, this compound has some limitations, such as its poor solubility in aqueous solutions and its potential off-target effects on other kinases.
Orientations Futures
N-(1-Pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide has several potential future directions in scientific research. This compound could be used to study the role of Src family kinases in other diseases, such as neurodegenerative diseases and metabolic disorders. This compound could also be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy in cancer treatment. Additionally, the development of more potent and selective inhibitors of Src family kinases could provide new insights into the role of these kinases in cellular processes.
Méthodes De Synthèse
N-(1-Pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-pyridinecarboxaldehyde and 3-pyrrolidin-1-ylprop-2-yn-1-ol in the presence of a base catalyst. The reaction yields this compound as a white solid with high purity and yield.
Applications De Recherche Scientifique
N-(1-Pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide has been extensively used in scientific research to study the role of Src family kinases in various cellular processes. This compound has been shown to inhibit the activation of Src family kinases and their downstream signaling pathways, which are involved in cell proliferation, migration, and survival. This compound has been used to study the role of Src family kinases in cancer, inflammation, and cardiovascular diseases.
Propriétés
IUPAC Name |
N-(1-pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-4-13(17)15-11-6-8-16(10-11)12-5-3-7-14-9-12/h3,5,7,9,11H,6,8,10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSONSDGNQAFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1CCN(C1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-piperidinylsulfonyl)benzamide](/img/structure/B2783994.png)
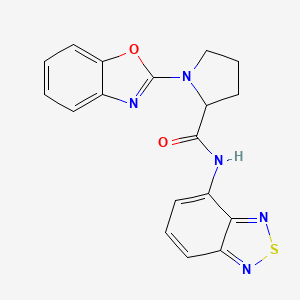
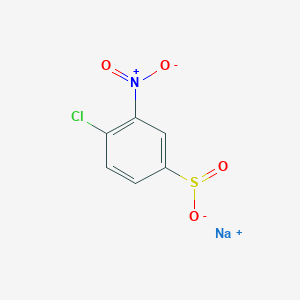
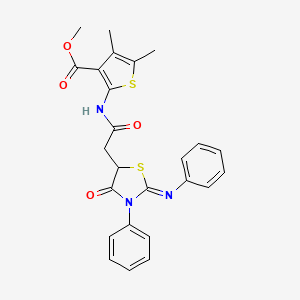

![3-[3-(3-bromophenyl)-4-(2,2-dicyanoethenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2784004.png)
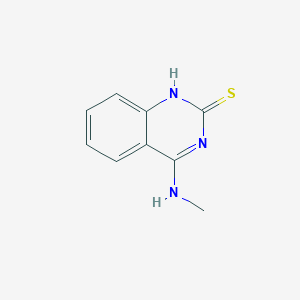
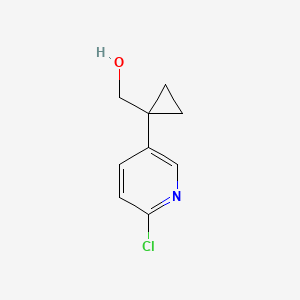
![Ethyl 4-[(5-bromothiophen-2-yl)methoxy]benzoate](/img/structure/B2784010.png)

![4-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-N-methylmorpholine-2-carboxamide](/img/structure/B2784012.png)
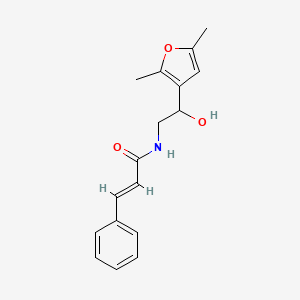
![6-Ethyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2784015.png)
![N-butyl-7-chloro-N-ethyl-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2784016.png)